Ethyl 6-(trifluoromethyl)nicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

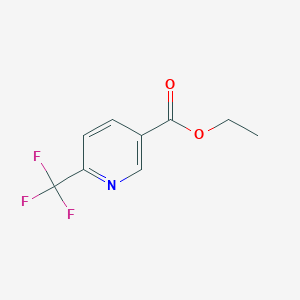

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-2-15-8(14)6-3-4-7(13-5-6)9(10,11)12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRFRJTLIEGYCOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301005501 | |

| Record name | Ethyl 6-(trifluoromethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301005501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

597532-36-0, 851070-23-0 | |

| Record name | Ethyl 6-(trifluoromethyl)-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=597532-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-(trifluoromethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301005501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinecarboxylic acid, 6-(trifluoromethyl)-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 6-(trifluoromethyl)nicotinate

CAS Number: 597532-36-0

This technical guide provides a comprehensive overview of Ethyl 6-(trifluoromethyl)nicotinate, a fluorinated pyridine derivative of significant interest to researchers, scientists, and professionals in drug development and agrochemical synthesis. This document details its physicochemical properties, outlines a probable synthetic pathway with a detailed experimental protocol, and discusses its potential applications based on the biological activities of structurally related compounds.

Chemical Properties and Data

This compound is a heterocyclic building block characterized by a pyridine ring substituted with an ethyl ester group and a trifluoromethyl group. The presence of the trifluoromethyl moiety significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate in the synthesis of novel bioactive compounds.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 597532-36-0 | [2][3][4][5] |

| Molecular Formula | C₉H₈F₃NO₂ | [2][3] |

| Molecular Weight | 219.16 g/mol | [2][3] |

| Appearance | Off-white to light yellow solid | [4] |

| Purity | ≥97% | [5] |

| Storage | Desiccated, Room temperature | [5] |

Synthesis

Proposed Synthetic Pathway

The synthesis can be logically divided into two main stages: the preparation of the key intermediate, 6-(trifluoromethyl)nicotinic acid, followed by its esterification with ethanol.

Caption: Proposed two-stage synthesis of this compound.

Experimental Protocols

The following protocols are based on established chemical principles and procedures for analogous transformations.

Protocol 1: Synthesis of 6-(Trifluoromethyl)nicotinic Acid

This procedure is adapted from known methods for the synthesis of nicotinic acid derivatives.

-

Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with magnesium turnings (1.2 eq) and dry tetrahydrofuran (THF).

-

Grignard Reagent Formation: A solution of 2-chloro-6-(trifluoromethyl)pyridine (1.0 eq) in dry THF is added dropwise to the magnesium suspension. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. The mixture is stirred until the magnesium is consumed.

-

Carboxylation: The Grignard reagent is cooled to 0°C, and freshly crushed dry ice (solid CO₂) is added in portions. The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Work-up and Isolation: The reaction is quenched by the slow addition of 1 M hydrochloric acid. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 6-(trifluoromethyl)nicotinic acid, which can be purified by recrystallization.

Protocol 2: Fischer Esterification to this compound

This is a standard procedure for acid-catalyzed esterification.[6][7][8]

-

Reaction Setup: A round-bottom flask is charged with 6-(trifluoromethyl)nicotinic acid (1.0 eq) and an excess of absolute ethanol (e.g., 10-20 eq).

-

Acid Catalysis: A catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) is carefully added to the stirred mixture.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 4-8 hours), with reaction progress monitored by thin-layer chromatography (TLC).

-

Neutralization and Extraction: After cooling to room temperature, the excess ethanol is removed under reduced pressure. The residue is diluted with water and neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is then extracted multiple times with ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel.

Potential Biological Activity and Applications in Drug Development

While direct biological activity data for this compound is limited in publicly available literature, its structural motifs are present in numerous compounds with demonstrated pharmacological relevance. It serves as a key intermediate in the synthesis of more complex molecules for both the pharmaceutical and agrochemical industries.[1]

Role as a Synthetic Intermediate

The primary application of this compound is as a versatile building block. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the final compounds, which can lead to improved bioavailability and efficacy.[1] The ethyl nicotinate scaffold allows for a variety of chemical modifications, making it a valuable starting material for creating libraries of compounds for high-throughput screening.

Potential as an Anti-inflammatory and Analgesic Agent

Structurally related compounds, such as Ethyl 2-methyl-6-(trifluoromethyl)nicotinate, have been noted for their potential anti-inflammatory and analgesic properties.[1] This suggests that this compound itself, or derivatives thereof, could be investigated for similar activities. The trifluoromethylpyridine moiety is a known pharmacophore in a range of bioactive molecules.

Agrochemical Applications

Trifluoromethylpyridine derivatives are integral to the development of modern agrochemicals, including herbicides, insecticides, and fungicides. The unique electronic properties conferred by the trifluoromethyl group can enhance the potency and selectivity of these agents.

Experimental Workflows and Signaling Pathways

Given the role of this compound as a synthetic intermediate, a logical workflow for its use in drug discovery would involve its incorporation into a variety of molecular scaffolds, followed by screening for biological activity.

References

- 1. Buy Ethyl 2-methyl-6-(trifluoromethyl)nicotinate | 380355-65-7 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. This compound | 597532-36-0 [chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. athabascau.ca [athabascau.ca]

- 7. benchchem.com [benchchem.com]

- 8. ocw.mit.edu [ocw.mit.edu]

An In-Depth Technical Guide to Ethyl 6-(trifluoromethyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Ethyl 6-(trifluoromethyl)nicotinate, a fluorinated pyridine derivative of interest in medicinal chemistry and drug development.

Molecular Structure and Identifiers

This compound is a heterocyclic compound featuring a pyridine ring substituted with a trifluoromethyl group at the 6-position and an ethyl ester at the 3-position.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source |

| IUPAC Name | Ethyl 6-(trifluoromethyl)pyridine-3-carboxylate | N/A |

| Synonyms | 3-Pyridinecarboxylic acid, 6-(trifluoromethyl)-, ethyl ester; 6-(Trifluoromethyl)-3-pyridinecarboxylic acid ethyl ester; Ethyl 2-(trifluoromethyl)-5-pyridinecarboxylate | [1] |

| CAS Number | 597532-36-0 | [1][2][3][4] |

| Molecular Formula | C₉H₈F₃NO₂ | [1][2][3][4] |

| Molecular Weight | 219.16 g/mol | [1][2][3][4] |

| SMILES | CCOC(=O)c1cc(ccn1)C(F)(F)F | N/A |

| InChI | InChI=1S/C9H8F3NO2/c1-2-16-8(15)5-3-6(4-14-7(5)9(10,11)12)13/h3-4H,2H2,1H3 | N/A |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental data.

Table 2: Physicochemical Data

| Property | Value | Source |

| Appearance | Off-white to light yellow solid | [1] |

| Boiling Point | 229.0 ± 40.0 °C (Predicted) | [1] |

| Density | 1.284 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage Temperature | Room Temperature, Sealed in dry | [1] |

Synthesis

Synthesis of 6-(Trifluoromethyl)nicotinic Acid

A common route to 6-(trifluoromethyl)nicotinic acid involves the hydrolysis of 6-(trifluoromethyl)nicotinonitrile.

Experimental Protocol: Hydrolysis of 6-(trifluoromethyl)nicotinonitrile

-

To a suitable reaction vessel, add water, sulfuric acid, and glacial acetic acid.

-

Slowly add 6-(trifluoromethyl)nicotinonitrile to the mixture.

-

Heat the mixture to reflux and maintain for an extended period (e.g., overnight).

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).

-

Upon completion, cool the reaction mixture and add ice to precipitate the product.

-

Filter the solid, wash with cold water, and dry to yield 6-(trifluoromethyl)nicotinic acid.

Esterification to this compound

The synthesis of the target compound, this compound, can be accomplished via Fischer-Speier esterification of 6-(trifluoromethyl)nicotinic acid.

Proposed Experimental Protocol: Fischer-Speier Esterification

-

Suspend 6-(trifluoromethyl)nicotinic acid in an excess of ethanol.

-

Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for several hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, remove the excess ethanol under reduced pressure.

-

Neutralize the residue with a suitable base (e.g., saturated aqueous sodium bicarbonate).

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography, to yield pure this compound.

Logical Relationship of Synthesis

Caption: Synthetic pathway to this compound.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not currently available in peer-reviewed literature. Researchers are encouraged to perform full spectral characterization upon synthesis.

Biological Activity

There is currently no published research detailing the biological activity or associated signaling pathways of this compound. The presence of the trifluoromethyl group, a common moiety in many pharmaceuticals, suggests that this compound could be a candidate for biological screening in various drug discovery programs.

Visualization of Molecular Structure

Caption: 2D Molecular Structure of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 6-(trifluoromethyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-(trifluoromethyl)nicotinate is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group into the nicotinic acid scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological activities, particularly in the context of inflammatory pathways.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems. While experimental data for some properties are limited, a combination of predicted values and data from analogous compounds provides a robust profile.

| Property | Value | Source |

| Molecular Formula | C₉H₈F₃NO₂ | [1] |

| Molecular Weight | 219.16 g/mol | [1][2][3] |

| Appearance | Off-white to light yellow solid | [4] |

| Boiling Point | 229.0 ± 40.0 °C (Predicted) | [4] |

| Density | 1.284 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | -1.38 ± 0.22 (Predicted) | [4] |

| Refractive Index | 1.4460 | [4] |

| LogP | ~2.6 (Estimated based on related structures) | [5] |

| Solubility | Good solubility in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and acetone; low water solubility. | [5] |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from 2-chloro-6-(trifluoromethyl)nicotinic acid, based on established methodologies for the synthesis of related nicotinic acid derivatives.[6]

Step 1: Synthesis of 6-(Trifluoromethyl)nicotinic acid [6]

-

In a 200 ml four-necked flask equipped with a stirrer, thermometer, and three-way cock, charge 10 g (0.044 mol) of 2-chloro-6-(trifluoromethyl)nicotinic acid and 50 ml of methanol.

-

Cool the mixture in an ice-water bath while stirring.

-

Add 9.0 g (0.088 mol) of triethylamine dropwise.

-

Replace the atmosphere in the flask with nitrogen, then introduce 1.0 g of 5% Palladium on carbon (Pd/C).

-

Replace the nitrogen atmosphere with hydrogen and attach a balloon filled with hydrogen.

-

Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by liquid chromatography until the starting material is consumed.

-

Upon completion, evaporate the methanol under reduced pressure.

-

Dissolve the residue in 100 ml of water and cool to approximately 15 °C.

-

Add 9.3 g (0.089 mol) of concentrated hydrochloric acid dropwise to induce crystallization.

-

Age the mixture for about one hour at the same temperature, then filter the solid using a Nutsche filter.

-

Wash the filter cake with 25 ml of cold water.

-

Dry the product in an oven at 50 °C to yield 6-(trifluoromethyl)nicotinic acid as an off-white powder.

Step 2: Esterification to this compound

This step follows a standard Fischer esterification protocol.

-

In a round-bottom flask, dissolve the synthesized 6-(trifluoromethyl)nicotinic acid in an excess of absolute ethanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Determination of Physicochemical Properties

Standard laboratory procedures are employed to determine the key physicochemical properties.

-

Melting Point: Determined using a calibrated melting point apparatus. The sample is packed into a capillary tube and heated slowly, with the melting range recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

-

Boiling Point: Determined by simple distillation. The compound is heated in a distillation flask, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded as the boiling point.

-

Solubility: Qualitative solubility is determined by adding a small amount of the compound to various solvents (e.g., water, ethanol, DMSO, acetone) at room temperature and observing for dissolution. For quantitative analysis, a saturated solution is prepared, and the concentration of the dissolved compound is measured using techniques like UV-Vis spectroscopy or HPLC.

-

LogP (Octanol-Water Partition Coefficient): The shake-flask method is a common technique. A solution of the compound is prepared in a mixture of n-octanol and water. After thorough mixing and separation of the two phases, the concentration of the compound in each phase is determined, and the LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Potential Biological Activity and Signaling Pathway

The structural similarity of this compound to nicotinic acid and other nicotinic receptor ligands suggests that it may interact with nicotinic acetylcholine receptors (nAChRs). Specifically, the α7 nAChR is a key component of the "cholinergic anti-inflammatory pathway," a neural circuit that inhibits inflammation.[7] Activation of α7 nAChRs on immune cells, such as macrophages, can lead to a downstream signaling cascade that ultimately suppresses the production of pro-inflammatory cytokines.

The proposed mechanism involves the binding of the nicotinic agonist to the α7 nAChR, which can lead to the recruitment of Janus kinase 2 (Jak2). Jak2 then phosphorylates Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 can dimerize and translocate to the nucleus, where it upregulates the expression of anti-inflammatory mediators and inhibits the activity of pro-inflammatory transcription factors like NF-κB. This leads to a reduction in the production and release of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Below is a diagram illustrating this hypothetical signaling pathway.

Caption: Hypothetical signaling pathway of this compound.

Conclusion

This compound presents a compelling scaffold for the development of novel therapeutics, particularly those targeting inflammatory conditions. Its physicochemical properties, influenced by the trifluoromethyl group, suggest favorable characteristics for drug development. While further experimental validation of its properties and biological activity is required, the information presented in this guide provides a solid foundation for researchers and scientists to explore the full potential of this promising molecule. The proposed interaction with the cholinergic anti-inflammatory pathway offers a clear direction for future pharmacological investigations.

References

- 1. scbt.com [scbt.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. Structurally Similar Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors Exhibit Five Distinct Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 597532-36-0 [chemicalbook.com]

- 5. Buy Ethyl 2-methyl-6-(trifluoromethyl)nicotinate | 380355-65-7 [smolecule.com]

- 6. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]

- 7. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of Ethyl 6-(trifluoromethyl)nicotinate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a probable synthetic pathway for Ethyl 6-(trifluoromethyl)nicotinate (CAS No. 597532-36-0), a key intermediate in pharmaceutical and agrochemical research.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of predicted spectroscopic data and generalized experimental protocols.

Core Compound Information

| Parameter | Value | Reference |

| CAS Number | 597532-36-0 | [2][3][4] |

| Molecular Formula | C₉H₈F₃NO₂ | [4] |

| Molecular Weight | 219.16 g/mol | [4] |

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data tables are based on established principles of spectroscopy and analysis of structurally similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.2 | d | 1H | H-2 (Pyridine) |

| ~8.4 | dd | 1H | H-4 (Pyridine) |

| ~7.7 | d | 1H | H-5 (Pyridine) |

| 4.42 | q | 2H | -OCH₂CH₃ |

| 1.41 | t | 3H | -OCH₂CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | C=O (Ester) |

| ~154 | C-6 (Pyridine) |

| ~151 | C-2 (Pyridine) |

| ~138 | C-4 (Pyridine) |

| ~127 | C-3 (Pyridine) |

| ~122 (q) | CF₃ |

| ~120 | C-5 (Pyridine) |

| ~62 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | C-H stretch (Aromatic) |

| ~2980 | Medium | C-H stretch (Aliphatic) |

| ~1730 | Strong | C=O stretch (Ester) |

| ~1600, 1480 | Medium | C=C stretch (Aromatic ring) |

| ~1250-1350 | Strong | C-F stretch (Trifluoromethyl) |

| ~1100-1200 | Strong | C-O stretch (Ester) |

MS (Mass Spectrometry) Data (Predicted)

| m/z | Interpretation |

| 219 | [M]⁺ (Molecular ion) |

| 190 | [M - C₂H₅]⁺ |

| 174 | [M - OCH₂CH₃]⁺ |

| 146 | [M - COOC₂H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: Acquire spectra with a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

IR Spectroscopy

-

Sample Preparation: A small amount of the neat solid or liquid sample is placed directly on the diamond crystal of an ATR-FTIR spectrometer.

-

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Parameters: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Data Acquisition:

-

Instrument: Mass spectrometer with an Electron Ionization (EI) source.

-

Parameters: Introduce the sample via a direct insertion probe or GC inlet. Use a standard ionization energy of 70 eV. Acquire the mass spectrum over a mass range of m/z 40-400.

-

Synthetic Workflow

A plausible synthetic route to this compound involves the esterification of 6-(trifluoromethyl)nicotinic acid.

Caption: Synthetic pathway for this compound.

Logical Relationship of Spectroscopic Analysis

The structural elucidation of this compound relies on the combined interpretation of data from various spectroscopic techniques.

Caption: Interrelation of spectroscopic methods for structural analysis.

References

Synthesis of Ethyl 6-(trifluoromethyl)nicotinate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for Ethyl 6-(trifluoromethyl)nicotinate, a key building block in the development of novel pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group significantly enhances the lipophilicity and metabolic stability of the nicotinic acid scaffold, making it a valuable moiety in medicinal chemistry. This document details experimental protocols, presents quantitative data, and illustrates the synthetic workflows.

Core Synthetic Strategies

The synthesis of this compound can be primarily achieved through two effective routes:

-

Cyclocondensation Reaction: This approach involves the construction of the pyridine ring from acyclic precursors. A key trifluoromethyl-containing building block, (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, is reacted with an appropriate three-carbon component, such as an ethyl 3-aminocrotonate or a related enamine, followed by cyclization and aromatization to yield the target molecule.

-

Esterification of 6-(trifluoromethyl)nicotinic Acid: This method involves the synthesis of the 6-(trifluoromethyl)nicotinic acid precursor, followed by a classical Fischer esterification or other esterification methods to obtain the final ethyl ester.

Data Presentation

The following tables summarize the quantitative data for the synthesis of the key precursor, 6-(trifluoromethyl)nicotinic acid, which is a crucial intermediate for one of the main synthetic routes.

Table 1: Synthesis of 6-(Trifluoromethyl)nicotinic Acid via Dechlorination

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 2-chloro-6-(trifluoromethyl)nicotinic acid | 5%-Pd/C, Triethylamine, Methanol, H₂ balloon, Room temperature, overnight | 6-(Trifluoromethyl)nicotinic acid | 90.4% (crude) | [1] |

Table 2: Synthesis of 6-(Trifluoromethyl)nicotinic Acid via Cyclocondensation

| Starting Materials | Reagents and Conditions | Product | Yield | Reference |

| Methyl 3-aminoacrylate | 1. Sodium methoxide in methanol, -5°C | 6-(Trifluoromethyl)nicotinic acid | 42.8% | [1] |

| 2. 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, -5°C to reflux for 3 hours | ||||

| 3. Water, reflux for 30 minutes | ||||

| 4. Concentrated HCl to pH 2 |

Experimental Protocols

Route 1: Cyclocondensation Synthesis of a Related Nicotinate

Step 1: Synthesis of Intermediate I

-

To a solution of a suitable base (e.g., sodium ethoxide in ethanol) at a controlled temperature (e.g., 0-10°C), slowly add ethyl 4-chloro-3-oxobutanoate.

-

After the initial reaction, add 4-ethoxy-1,1,1-trifluorobut-3-en-2-one dropwise, maintaining the low temperature.

-

The reaction mixture is stirred for a specified period (e.g., 2 hours) at 0-10°C to form the intermediate enamine.

Step 2: Cyclization to this compound

-

To the solution containing the intermediate from Step 1, add an ammonium salt (e.g., ammonium acetate).

-

The reaction mixture is heated to a moderate temperature (e.g., 45-60°C) to facilitate the ring closure and aromatization.

-

The reaction progress is monitored by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture is worked up by quenching with water, extracting the product with an organic solvent (e.g., ethyl acetate), and purifying by column chromatography or distillation.

Route 2: Esterification of 6-(trifluoromethyl)nicotinic Acid

This two-step approach first requires the synthesis of the carboxylic acid precursor, followed by its esterification.

Step 1: Synthesis of 6-(trifluoromethyl)nicotinic Acid (Method A: Dechlorination) [1]

-

In a four-necked flask equipped with a stirrer and thermometer, charge 2-chloro-6-(trifluoromethyl)nicotinic acid (10 g, 0.044 mol) and methanol (50 ml).

-

Cool the mixture in an ice-water bath and add triethylamine (9.0 g, 0.088 mol) dropwise with stirring.

-

Replace the atmosphere with nitrogen, and then introduce 5%-Pd/C (1.0 g).

-

Replace the nitrogen atmosphere with hydrogen using a balloon.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by liquid chromatography until the starting material is consumed.

-

Evaporate the methanol, and dissolve the residue in water (100 ml).

-

Maintain the internal temperature at approximately 15°C and add concentrated hydrochloric acid (9.3 g, 0.089 mol) dropwise to induce crystallization.

-

After aging for about one hour at the same temperature, filter the solid, wash the cake with cold water (25 ml), and dry at 50°C to obtain 6-(trifluoromethyl)nicotinic acid.

Step 2: Fischer Esterification to this compound [3][4][5][6][7]

-

Suspend 6-(trifluoromethyl)nicotinic acid (1 equivalent) in anhydrous ethanol (e.g., 15-20 mL per gram of acid).

-

Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.2 equivalents), to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-17 hours), monitoring the reaction progress by TLC.

-

After completion, cool the mixture and concentrate it under reduced pressure to remove excess ethanol.

-

Neutralize the residue carefully with an ice-cold saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent, such as ethyl acetate (3 x volume of ethanol used).

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent by filtration and under reduced pressure to yield the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography.

Mandatory Visualizations

Synthetic Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the two primary synthetic routes.

Caption: Cyclocondensation approach to this compound.

Caption: Esterification approach to this compound.

Potential Biological Relevance

While specific signaling pathways involving this compound are not extensively documented, its structural similarity to nicotinic acid suggests potential interactions with nicotinic acetylcholine receptors (nAChRs). The trifluoromethyl group can enhance binding affinity and modulate the pharmacological profile.

References

- 1. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]

- 2. CN114716320A - Compound, preparation method thereof and application of compound in preparation of fluroxypyr intermediate - Google Patents [patents.google.com]

- 3. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 4. cerritos.edu [cerritos.edu]

- 5. benchchem.com [benchchem.com]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

A Technical Guide to the Solubility of Ethyl 6-(trifluoromethyl)nicotinate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 6-(trifluoromethyl)nicotinate, a key intermediate in the synthesis of various agrochemical and pharmaceutical compounds. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for understanding and determining its solubility. This includes a qualitative assessment of its expected solubility in common organic solvents, a detailed experimental protocol for quantitative determination, and visual representations of the experimental workflow and the principles governing its solubility.

Introduction to this compound

This compound is a heterocyclic compound belonging to the pyridine carboxylate family. Its structure, featuring a pyridine ring, an ethyl ester group, and a trifluoromethyl group, dictates its physicochemical properties, including its solubility. The trifluoromethyl group, a strong electron-withdrawing group, significantly influences the molecule's polarity and interactions with solvents. Understanding the solubility of this compound is crucial for its use in synthesis, formulation, and various applications in the life sciences.

Expected Solubility Profile

Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Polarity (Dielectric Constant at 20°C) | Expected Qualitative Solubility | Rationale |

| Polar Protic Solvents | |||

| Methanol | 32.7 | High | The hydroxyl group can hydrogen bond with the nitrogen of the pyridine ring and the ester's carbonyl oxygen. |

| Ethanol | 24.5 | High | Similar to methanol, it can engage in hydrogen bonding. |

| Water | 80.1 | Low | Despite its polarity, the significant nonpolar regions (ethyl and trifluoromethyl groups) limit its miscibility with water. |

| Polar Aprotic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | 46.7 | Very High | Its high polarity and ability to act as a hydrogen bond acceptor make it an excellent solvent for a wide range of compounds. |

| Acetonitrile | 37.5 | High | A polar aprotic solvent that can effectively solvate the polar regions of the molecule. |

| Acetone | 20.7 | High | A moderately polar solvent capable of dissolving both polar and nonpolar compounds. |

| Ethyl Acetate | 6.0 | Moderate to High | Its ester group is compatible with the solute's ester, and it has a moderate polarity. |

| Nonpolar Solvents | |||

| Dichloromethane (DCM) | 9.1 | Moderate to High | A good solvent for many organic compounds due to its ability to dissolve a range of polarities. |

| Toluene | 2.4 | Moderate | The aromatic ring can interact with the pyridine ring of the solute. |

| Hexane | 1.9 | Low to Moderate | Primarily nonpolar interactions would dominate, but the overall polarity of the solute may limit high solubility. |

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data, a standardized experimental protocol is essential. The shake-flask method followed by a suitable analytical technique is a widely accepted and robust approach.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Figure 1. Experimental workflow for solubility determination.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a precise volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

-

-

Sampling and Sample Preparation:

-

After the equilibration period, stop the shaker and allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by measuring the analytical response (e.g., absorbance or peak area) of the standard solutions.

-

Analyze the diluted sample from the solubility experiment using the same analytical method (HPLC or UV-Vis spectroscopy).

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking the dilution factor into account.

-

The calculated concentration represents the solubility of this compound in the specific solvent at the experimental temperature. Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

-

Factors Influencing Solubility

The solubility of this compound is influenced by several factors, primarily the nature of the solvent and the temperature. The following diagram illustrates the relationship between solvent polarity and the expected solubility of a molecule with both polar and nonpolar characteristics.

Figure 2. Conceptual diagram of solvent polarity's effect on solubility.

-

"Like Dissolves Like" Principle: As illustrated in Figure 2, polar solvents are expected to be more effective at dissolving this compound due to favorable dipole-dipole interactions and potential hydrogen bonding with the pyridine and ester moieties. Nonpolar solvents will have weaker interactions, leading to lower solubility.

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. Therefore, conducting solubility studies at different temperatures can provide a more complete solubility profile.

Conclusion

While specific, publicly available quantitative solubility data for this compound is scarce, this guide provides a comprehensive framework for researchers and professionals to understand and determine its solubility in various organic solvents. The provided qualitative assessment, detailed experimental protocol, and illustrative diagrams offer a solid foundation for further investigation and application of this important chemical intermediate. It is strongly recommended that experimental determination be carried out to obtain precise quantitative data for any specific application.

Stability and Storage of Ethyl 6-(trifluoromethyl)nicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 6-(trifluoromethyl)nicotinate. Due to the limited availability of stability data for this specific molecule, this guide incorporates information from structurally related compounds, including nicotinate esters and fluorinated heterocyclic compounds, to provide a thorough understanding of its potential degradation pathways and handling requirements.

Chemical Stability Profile

This compound is susceptible to degradation under several conditions, primarily hydrolysis. The trifluoromethyl group and the ester functional group are the most reactive sites on the molecule.

Potential Degradation Pathways:

-

Hydrolysis: The ester linkage is prone to hydrolysis, especially in the presence of moisture and at alkaline or acidic pH. This reaction yields 6-(trifluoromethyl)nicotinic acid and ethanol. The rate of hydrolysis is pH-dependent, with increased degradation observed at higher pH levels.[1]

-

Photodegradation: Exposure to light, particularly UV radiation, may lead to the degradation of the molecule. Aromatic compounds and those with electron-withdrawing groups can be susceptible to photolytic cleavage.

-

Thermal Degradation: High temperatures can induce decomposition. Thermal stability is a key consideration for fluorinated organic compounds.[2]

-

Oxidation: While generally stable to oxidation, extreme oxidizing conditions could potentially affect the pyridine ring or the ethyl ester group.

Recommended Storage and Handling

To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Store at room temperature (20-25°C). For long-term storage, refrigeration (2-8°C) is advisable. | Minimizes the rate of potential thermal degradation. |

| Humidity | Store in a desiccated environment. | Prevents hydrolysis of the ester functional group. |

| Light | Protect from light. Store in an amber vial or a light-proof container. | Avoids potential photodegradation. |

| Inert Atmosphere | For long-term storage or for highly sensitive applications, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended. | Prevents oxidation. |

| Container | Keep in a tightly sealed container. | Prevents exposure to moisture and atmospheric contaminants. |

Quantitative Stability Data (Hypothetical)

| Condition | Duration | Temperature | Parameter | Specification | Result |

| Long-Term | 12 months | 25°C ± 2°C / 60% ± 5% RH | Assay | 98.0% - 102.0% | 99.5% |

| 6-(trifluoromethyl)nicotinic acid | ≤ 0.5% | 0.2% | |||

| Total Impurities | ≤ 1.0% | 0.5% | |||

| Accelerated | 6 months | 40°C ± 2°C / 75% ± 5% RH | Assay | 98.0% - 102.0% | 98.8% |

| 6-(trifluoromethyl)nicotinic acid | ≤ 1.0% | 0.8% | |||

| Total Impurities | ≤ 1.5% | 1.2% |

Experimental Protocols

The following are generalized protocols for key experiments to assess the stability of this compound. These should be adapted and validated for specific laboratory conditions.

Stability-Indicating HPLC Method

This method is designed to separate and quantify this compound from its potential degradation products, primarily 6-(trifluoromethyl)nicotinic acid.

Chromatographic Conditions (Example):

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 265 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[5]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.[6][7][8]

-

Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 60°C for 8 hours.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

-

Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light (e.g., in a photostability chamber) for a specified duration.

Samples from each stress condition should be analyzed by the validated stability-indicating HPLC method.

Visualizations

The following diagrams illustrate key concepts related to the stability and handling of this compound.

Caption: Recommended storage conditions and their rationale.

Caption: Factors influencing the stability of the compound.

Caption: Workflow for a comprehensive stability study.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sphinxsai.com [sphinxsai.com]

- 6. rjptonline.org [rjptonline.org]

- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 8. biomedres.us [biomedres.us]

An In-depth Technical Guide to the Reactivity of the Trifluoromethyl Group in Ethyl 6-(Trifluoromethyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of Ethyl 6-(trifluoromethyl)nicotinate, with a particular focus on the influence of the trifluoromethyl group. This electron-withdrawing moiety profoundly impacts the electronic properties of the pyridine ring, thereby dictating the compound's behavior in various chemical transformations. This document details the synthesis, physical and spectroscopic properties, and key reactions of this compound, including hydrolysis, reduction, and cross-coupling reactions. Detailed experimental protocols and quantitative data are presented to aid researchers in the practical application of this versatile building block in medicinal chemistry and drug development.

Introduction

This compound is a fluorinated heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries. The incorporation of a trifluoromethyl (-CF3) group onto the pyridine ring dramatically alters the molecule's physicochemical properties. The -CF3 group is a strong electron-withdrawing group, which enhances the metabolic stability and lipophilicity of the molecule, properties that are highly desirable in drug candidates.[1] This guide explores the core reactivity of this compound, providing a technical foundation for its use in organic synthesis.

Physicochemical and Spectroscopic Properties

A summary of the key physical and spectroscopic properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₈F₃NO₂ | [2] |

| Molecular Weight | 219.16 g/mol | [2] |

| Appearance | Off-white to light yellow solid | [2] |

| Boiling Point | 229.0 ± 40.0 °C (Predicted) | [2] |

| Density | 1.284 ± 0.06 g/cm³ (Predicted) | [2] |

| Storage | Desiccated, Room temperature | [2] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and three aromatic protons on the pyridine ring. Due to the electron-withdrawing nature of the trifluoromethyl and ester groups, these aromatic protons will be shifted downfield, likely in the range of 8.0 to 9.5 ppm.[3]

-

¹³C NMR: The carbon NMR spectrum will display signals for the ethyl group, the ester carbonyl, the carbons of the pyridine ring, and the trifluoromethyl carbon. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling.[4]

Synthesis

The synthesis of this compound can be achieved through the esterification of 6-(trifluoromethyl)nicotinic acid. A general procedure is outlined below.

Synthesis of 6-(Trifluoromethyl)nicotinic Acid

A common route to the parent acid involves the cyclization of smaller fluorinated building blocks. One documented synthesis starts from 2-chloro-6-(trifluoromethyl)nicotinic acid, which is subjected to hydrogenolysis.[3]

Experimental Protocol: Synthesis of 6-(Trifluoromethyl)nicotinic Acid[4]

-

Materials: 2-chloro-6-(trifluoromethyl)nicotinic acid, Methanol, Triethylamine, 5% Palladium on Carbon (Pd/C), Hydrogen gas, Concentrated Hydrochloric Acid.

-

Procedure:

-

In a 200 mL four-necked flask equipped with a stirrer and thermometer, charge 10 g (0.044 mol) of 2-chloro-6-(trifluoromethyl)nicotinic acid and 50 mL of methanol.

-

Cool the mixture in an ice water bath and add 9.0 g (0.088 mol) of triethylamine dropwise under stirring.

-

Replace the atmosphere in the flask with nitrogen, then introduce 1.0 g of 5% Pd/C.

-

Replace the nitrogen atmosphere with hydrogen gas and maintain a hydrogen atmosphere using a balloon.

-

Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by liquid chromatography.

-

Once the starting material is consumed, evaporate the methanol.

-

Add 100 mL of water to dissolve the residue and cool to approximately 15 °C.

-

Add 9.3 g (0.089 mol) of concentrated hydrochloric acid dropwise to induce crystallization.

-

After aging for about one hour at the same temperature, filter the solid, wash the cake with 25 mL of cold water, and dry at 50 °C.

-

-

Yield: 7.6 g (90.4% crude yield) of 6-(trifluoromethyl)nicotinic acid as an off-white powder.

Esterification to this compound

The synthesized 6-(trifluoromethyl)nicotinic acid can be esterified using standard methods, such as Fischer esterification.

Experimental Protocol: Fischer Esterification

-

Materials: 6-(Trifluoromethyl)nicotinic acid, Absolute ethanol, Concentrated sulfuric acid, Toluene.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 6-(trifluoromethyl)nicotinic acid (1 equivalent) in a mixture of absolute ethanol (excess, e.g., 10 equivalents) and toluene.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

-

Monitor the reaction by TLC until the starting acid is consumed.

-

Cool the reaction mixture and neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to afford this compound.

-

-

Expected Yield: High (typically >90% for Fischer esterification).[5]

Reactivity of the Trifluoromethyl Group and the Pyridine Ring

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. Its presence at the 6-position of the pyridine ring has several significant electronic effects:

-

Inductive Effect: The high electronegativity of the fluorine atoms results in a strong inductive electron withdrawal (-I effect) from the pyridine ring.

-

Activation towards Nucleophilic Attack: The electron deficiency of the pyridine ring is enhanced, making it more susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitrogen atom (the 2- and 4-positions).[6]

-

Deactivation towards Electrophilic Attack: Conversely, the ring is strongly deactivated towards electrophilic aromatic substitution.

-

Increased Acidity of Ring Protons: The ring protons are more acidic, which can be a factor in metalation reactions.

Key Reactions of this compound

Hydrolysis of the Ester Group

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. Basic hydrolysis (saponification) is generally preferred as it is irreversible.[7]

Caption: Hydrolysis of this compound.

Experimental Protocol: Basic Hydrolysis

-

Materials: this compound, Sodium hydroxide (NaOH), Ethanol, Water, Hydrochloric acid (HCl).

-

Procedure:

-

Dissolve this compound (1 equivalent) in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (e.g., 2-3 equivalents).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the aqueous solution with concentrated HCl to a pH of approximately 2, which will precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry to obtain 6-(trifluoromethyl)nicotinic acid.

-

-

Expected Yield: Quantitative.[3]

Reduction of the Ester Group

Reduction of the ester to the corresponding primary alcohol, (6-(trifluoromethyl)pyridin-3-yl)methanol, can be challenging with mild reducing agents like sodium borohydride (NaBH₄) due to the generally low reactivity of esters.[8] However, the electron-withdrawing trifluoromethyl group activates the ester carbonyl, making reduction more feasible than for unsubstituted nicotinates.[9] The use of stronger reducing agents or modified borohydride systems is recommended.

Caption: Reduction of this compound.

Experimental Protocol: Reduction with NaBH₄/CaCl₂[10]

-

Materials: this compound, Anhydrous Tetrahydrofuran (THF), Anhydrous Ethanol (EtOH), Calcium chloride (CaCl₂), Sodium borohydride (NaBH₄).

-

Procedure:

-

To a solution of this compound (1 equivalent) in a 1:2 mixture of anhydrous THF and ethanol, add CaCl₂ (1.5 equivalents).

-

Add NaBH₄ (3 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature or heat to 60 °C and monitor by TLC.

-

Upon completion, quench the reaction by the slow addition of acetone.

-

Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude alcohol by column chromatography.

-

-

Expected Yield: Moderate to good, depending on the specific substrate and conditions.

Cross-Coupling Reactions

While the C-CF₃ bond is generally robust and not suitable for direct cross-coupling, a halogen atom can be introduced at the 6-position (e.g., from 2-chloro-6-(trifluoromethyl)nicotinic acid) to enable a variety of powerful cross-coupling reactions. The following protocols are based on analogous transformations of 6-halo-nicotinates and serve as a guide for the potential reactivity of a suitably functionalized derivative of this compound.

This reaction is a versatile method for forming C-C bonds between a halo-pyridine and an organoboron reagent.[10]

Caption: Suzuki-Miyaura coupling of a 6-halo-nicotinate derivative.

Experimental Protocol: Suzuki-Miyaura Coupling[12]

-

Materials: Ethyl 6-halo-(trifluoromethyl)nicotinate (1 equivalent), Arylboronic acid (1.1-1.5 equivalents), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., K₂CO₃, 2 equivalents), Solvent (e.g., DME/water mixture).

-

Procedure:

-

To a reaction vessel, add the halo-nicotinate, arylboronic acid, and base.

-

Add the solvent mixture and degas by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

-

Add the palladium catalyst and heat the reaction mixture (e.g., 85 °C) until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

-

-

Expected Yield: Generally good to excellent.

This palladium-catalyzed reaction is a powerful method for C-N bond formation, allowing the introduction of a wide range of primary and secondary amines.[11][12]

Caption: Buchwald-Hartwig amination of a 6-halo-nicotinate derivative.

Experimental Protocol: Buchwald-Hartwig Amination[15]

-

Materials: Ethyl 6-halo-(trifluoromethyl)nicotinate (1 equivalent), Amine (1.2 equivalents), Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), Phosphine ligand (e.g., XPhos, 8 mol%), Base (e.g., NaOtBu, 1.4 equivalents), Anhydrous toluene.

-

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

-

Add the halo-nicotinate, the amine, and anhydrous toluene.

-

Seal the vessel and heat the reaction mixture (e.g., 100 °C).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with an organic solvent, and filter through celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

-

-

Expected Yield: Good to excellent, depending on the amine and ligand used.

Conclusion

This compound is a valuable building block whose reactivity is dominated by the strong electron-withdrawing nature of the trifluoromethyl group. This guide has provided a detailed overview of its synthesis, properties, and key chemical transformations. The protocols and data presented herein are intended to serve as a practical resource for researchers leveraging this and similar fluorinated heterocycles in the design and synthesis of novel molecules for pharmaceutical and other applications. The predictable reactivity of the ester and the potential for functionalization of the pyridine ring through cross-coupling reactions underscore the versatility of this compound in modern organic synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 597532-36-0 [chemicalbook.com]

- 3. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]

- 4. hmdb.ca [hmdb.ca]

- 5. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]

- 6. calpaclab.com [calpaclab.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

Hydrolysis of Ethyl 6-(Trifluoromethyl)nicotinate to 6-(Trifluoromethyl)nicotinic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of Ethyl 6-(trifluoromethyl)nicotinate to its corresponding carboxylic acid, 6-(trifluoromethyl)nicotinic acid. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds, where the carboxylic acid moiety serves as a key intermediate for further functionalization. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes process diagrams to elucidate the experimental workflow.

Introduction

This compound is a nicotinic acid ester featuring a trifluoromethyl group, which can significantly influence the molecule's chemical and biological properties, such as lipophilicity and metabolic stability.[1] The hydrolysis of the ethyl ester to the carboxylic acid is a fundamental saponification reaction, typically achieved through base-catalyzed or acid-catalyzed methods. The resulting product, 6-(trifluoromethyl)nicotinic acid, is a valuable building block in medicinal chemistry.[2]

Physicochemical Properties

A summary of the key physicochemical properties of the reactant and product is provided below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| This compound | C₉H₈F₃NO₂ | 219.16 | - | - | - |

| 6-(Trifluoromethyl)nicotinic acid | C₇H₄F₃NO₂ | 191.11 | White to off-white solid | 193-197 | 259.3 |

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis is generally the preferred method for this transformation due to its high efficiency and the irreversible nature of the reaction.

Materials:

-

This compound

-

Sodium hydroxide (NaOH), potassium hydroxide (KOH), or lithium hydroxide (LiOH)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Water (H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate or Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Brine (saturated NaCl solution)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a mixture of methanol or ethanol and water (typically a 2:1 to 4:1 v/v ratio).

-

Addition of Base: To the stirred solution, add a stoichiometric excess of the base (e.g., NaOH, 1.5 - 3.0 eq.).

-

Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up - Solvent Removal and Acidification: After cooling the reaction mixture to room temperature, remove the alcohol solvent under reduced pressure using a rotary evaporator. Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like ethyl acetate or diethyl ether to remove any unreacted starting material or non-acidic impurities. Carefully acidify the aqueous layer to a pH of approximately 2-3 by the dropwise addition of concentrated HCl while cooling in an ice bath. The carboxylic acid product should precipitate out of the solution.

-

Extraction: Extract the acidified aqueous layer multiple times with ethyl acetate or diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Concentration and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 6-(trifluoromethyl)nicotinic acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water, ethanol/water, or ethyl acetate/hexanes) if necessary.

Protocol 2: Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is an alternative method, though it is a reversible reaction and may require a large excess of water to drive the equilibrium towards the products.

Materials:

-

This compound

-

Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

-

Water (H₂O)

-

Dioxane (optional, to improve solubility)

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate or Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Brine (saturated NaCl solution)

Procedure:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in an excess of aqueous acid (e.g., 10-20% H₂SO₄ or HCl). Dioxane can be used as a co-solvent if the starting material has low solubility in the aqueous acid.

-

Reaction: Heat the mixture to reflux (typically 100 °C) and stir for 4-12 hours. Monitor the reaction by TLC or HPLC.

-

Work-up - Neutralization and Extraction: Cool the reaction mixture to room temperature and carefully neutralize the excess acid with a saturated solution of NaHCO₃ until the pH is approximately neutral. Extract the aqueous mixture several times with ethyl acetate or diethyl ether.

-

Acidification and Product Extraction: Acidify the aqueous layer to a pH of 2-3 with concentrated HCl. Extract the product from the acidified aqueous layer with multiple portions of ethyl acetate or diethyl ether.

-

Washing and Drying: Combine the organic extracts containing the product, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Concentration and Purification: Filter to remove the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by recrystallization as described in the base-catalyzed protocol.

Quantitative Data Summary

The following table summarizes the typical reaction parameters for the hydrolysis of ethyl nicotinate derivatives, which can be used as a starting point for the optimization of the hydrolysis of this compound.

| Parameter | Base-Catalyzed Hydrolysis (Saponification) | Acid-Catalyzed Hydrolysis |

| Reagents | This compound, NaOH or KOH | This compound, H₂SO₄ or HCl, Water |

| Solvent | Alcohol/Water mixture (e.g., MeOH/H₂O) | Water or Aqueous Dioxane |

| Temperature | Reflux (60-80 °C) | Reflux (100 °C) |

| Reaction Time | 2 - 6 hours | 4 - 12 hours |

| Work-up | Acidification (e.g., with HCl), Extraction | Neutralization (e.g., with NaHCO₃), Acidification, Extraction |

| Typical Yield | Generally high (>90%) | Variable, often lower than base-catalyzed |

| Key Considerations | The reaction is essentially irreversible. | The reaction is reversible and requires an excess of water. |

Process Diagrams

To visualize the experimental workflow, the following diagrams have been generated using the DOT language.

References

Reduction of Ethyl 6-(Trifluoromethyl)nicotinate to (6-(Trifluoromethyl)pyridin-3-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical reduction of ethyl 6-(trifluoromethyl)nicotinate to its corresponding primary alcohol, (6-(trifluoromethyl)pyridin-3-yl)methanol. This transformation is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds, where the introduction of the trifluoromethylpyridyl methanol moiety can significantly enhance biological activity and metabolic stability. This document provides a comparative overview of common reduction methodologies, detailed experimental protocols, and quantitative data to aid in the selection and implementation of the most suitable synthetic route.

Introduction

The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis. In the context of drug discovery and development, the synthesis of functionalized heterocyclic alcohols, such as (6-(trifluoromethyl)pyridin-3-yl)methanol, is of significant interest. The presence of a trifluoromethyl group on the pyridine ring can impart desirable properties to a molecule, including increased lipophilicity and resistance to metabolic degradation. This guide focuses on the practical aspects of reducing this compound, a readily available starting material.

Core Reduction Methodologies

Two primary hydride-based reducing agents are typically employed for the reduction of esters: Sodium Borohydride (NaBH₄) and Lithium Aluminium Hydride (LiAlH₄). The choice between these reagents depends on factors such as reactivity, selectivity, safety, and scalability.

-

Sodium Borohydride (NaBH₄): Generally considered a milder reducing agent, NaBH₄ is highly selective for aldehydes and ketones.[1] Its reactivity towards esters is typically low; however, the presence of an electron-withdrawing group, such as the trifluoromethyl group in the target substrate, can activate the ester carbonyl, making it more susceptible to nucleophilic attack by the hydride.[2] The use of protic solvents like methanol or ethanol is common, and additives can be used to enhance its reducing power.[2]

-

Lithium Aluminium Hydride (LiAlH₄): A significantly more powerful and less selective reducing agent than NaBH₄, LiAlH₄ readily reduces a wide range of functional groups, including esters, carboxylic acids, amides, and nitriles.[3][4][5] Due to its high reactivity, it must be used in anhydrous aprotic solvents, typically ethers like diethyl ether or tetrahydrofuran (THF).[6][7] While highly effective, the handling of LiAlH₄ requires stringent safety precautions due to its pyrophoric nature and violent reaction with water.[6]

Data Presentation: Comparison of Reduction Protocols

The following table summarizes quantitative data for the reduction of nicotinate esters to their corresponding alcohols, providing a basis for comparison of different methods.

| Starting Material | Reducing Agent | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Methyl nicotinate | NaBH₄/MeOH | THF | Reflux | Not Specified | High | [8] |

| Ethyl nicotinate derivatives | LiAlH₄ | Diethyl ether / THF | 0 to RT | Not Specified | High | [3][6] |

Experimental Protocols

Protocol 1: Reduction with Sodium Borohydride - Methanol System

This protocol is adapted from the reduction of methyl nicotinate and is suitable for a starting point in the optimization of the reduction of this compound.[8]

Materials:

-

This compound

-

Sodium Borohydride (NaBH₄)

-

Methanol (MeOH)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of THF and methanol.

-

Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Add Sodium Borohydride (a significant excess, e.g., 5-10 eq) portion-wise to the stirred solution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. The mixture is then heated to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaBH₄ by the slow addition of 1M HCl until the effervescence ceases.

-

Extraction: Neutralize the reaction mixture with a saturated solution of NaHCO₃ and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude (6-(trifluoromethyl)pyridin-3-yl)methanol by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).[9]

Protocol 2: Reduction with Lithium Aluminium Hydride

This is a general and robust protocol for the reduction of esters to alcohols.[6][10] Extreme caution must be exercised when working with LiAlH₄.

Materials:

-

This compound

-

Lithium Aluminium Hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Water

-

Sodium hydroxide (NaOH), 15% aqueous solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In an oven-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (typically 1.5-2.0 eq) in anhydrous diethyl ether or THF.[11]

-

Addition of Substrate: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the stirred suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.[6]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction is typically rapid. Monitor the reaction progress by TLC.

-

Work-up (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add the following dropwise while stirring vigorously:

-

'x' mL of water (where 'x' is the number of grams of LiAlH₄ used)

-

'x' mL of 15% aqueous NaOH

-

'3x' mL of water This procedure should result in the formation of a granular, white precipitate of aluminum salts which can be easily filtered.[10]

-

-

Isolation: Filter the precipitate and wash it thoroughly with diethyl ether or THF. Combine the filtrate and the washings.

-